molecular formula C19H22ClNO4 B8124812 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

Cat. No.: B8124812
M. Wt: 363.8 g/mol
InChI Key: ASIDTBBGUSLWQR-MRXNPFEDSA-N
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Description

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a naphthalen-2-yl substituent. Its molecular formula is C₁₉H₂₂ClNO₄, with a molecular weight of 363.8 g/mol . This compound is structurally characterized by:

  • A chloromethyl ester group, which enhances reactivity in nucleophilic substitution reactions.
  • A (2R)-stereocenter at the α-carbon of the amino acid backbone, critical for enantioselective applications.
  • A tert-butoxycarbonyl (Boc) protecting group, commonly used to shield amines during peptide synthesis.
  • A naphthalen-2-yl aromatic moiety, contributing to hydrophobic interactions in drug design.

The compound’s synthesis typically involves coupling Boc-protected amino acids with chloromethylating agents under controlled conditions, though detailed synthetic protocols are proprietary or discontinued .

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDTBBGUSLWQR-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, preventing undesired side reactions.

Procedure (adapted from and):

  • Reagents : L-Naphthylalanine derivative, Boc₂O, DMAP, dichloromethane (DCM).

  • Conditions : Stir at 20–30°C for 12–18 hours under inert atmosphere.

  • Workup : Aqueous extraction, drying (Na₂SO₄), and solvent evaporation.

  • Yield : 85–92% (reported for analogous Boc-protected amino acids).

Critical Considerations :

  • DMAP catalyzes Boc anhydride activation.

  • Racemization is minimized at temperatures ≤30°C.

Stereoselective Coupling with Naphthalen-2-yl Group

The naphthalene moiety is introduced via Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling.

Friedel-Crafts Alkylation (from and):

  • Reagents : Boc-protected amino acid, naphthalen-2-yl bromide, AlCl₃.

  • Conditions : Reflux in DCM for 6–8 hours.

  • Yield : 70–78%.

Suzuki-Miyaura Coupling (from):

  • Reagents : Boronic ester of naphthalen-2-yl, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : 80°C in dioxane/water (3:1) for 12 hours.

  • Yield : 65–72%.

Chloromethyl Esterification

The carboxylic acid is converted to the chloromethyl ester using chloromethyl chloride or derivatives.

Method A: DCC-Mediated Coupling (from and):

  • Reagents : Boc-protected naphthylpropanoic acid, chloromethyl chloride, DCC, THF.

  • Conditions : Stir at 0–5°C for 2 hours, then room temperature for 12 hours.

  • Yield : 80–85%.

Method B: Isobutyl Chloroformate Activation (from):

  • Reagents : N-Methylmorpholine (NMM), isobutyl chloroformate, chloromethyl alcohol.

  • Conditions : -78°C in THF, gradual warming to 25°C.

  • Yield : 75–82%.

Enantioselective Synthesis

Chiral resolution or asymmetric catalysis ensures the (2R)-configuration.

Chiral Auxiliary Approach (from):

  • Reagents : (R)-Oxazolidinone auxiliary, naphthalen-2-ylmagnesium bromide.

  • Conditions : -40°C in THF, followed by auxiliary removal with LiOH.

  • Enantiomeric Excess (ee) : ≥98%.

Enzymatic Resolution (from):

  • Reagents : Lipase PS-30, vinyl acetate.

  • Conditions : 37°C, pH 7.0 buffer.

  • ee : 95–97%.

Optimization and Challenges

Reaction Conditions Comparison

ParameterFriedel-CraftsSuzuki CouplingDCC Esterification
Temperature (°C)40–60800–25
CatalystAlCl₃Pd(PPh₃)₄DCC
Side ProductsIsomerizationDeboronationUrea byproducts
ScalabilityModerateHighHigh

Yield-Limiting Factors

  • Friedel-Crafts : Competing naphthalene polymerization.

  • Suzuki : Sensitivity to moisture and oxygen.

  • Esterification : Hydrolysis of chloromethyl ester under basic conditions.

Purification and Characterization

  • Chromatography : Silica gel column (hexane/ethyl acetate 4:1).

  • Crystallization : Ethanol/water recrystallization achieves >99% purity.

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 1.43 (s, 9H, Boc), 3.47–3.54 (m, 1H, CH), 5.41 (br, 1H, NH), 7.22–7.37 (m, 7H, naphthalene).

    • HPLC : Retention time 12.3 min (Chiralpak AD-H, hexane/i-PrOH 90:10).

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction time by 50% (patent EP1620102B1).

  • Green Chemistry : Substitution of DCC with polymer-supported carbodiimide minimizes waste .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is a synthetic organic compound with a complex structure featuring a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a chloromethyl group. The presence of the Boc protecting group makes it unique, providing stability and ease of removal under mild acidic conditions, which is particularly useful in multi-step organic synthesis and peptide chemistry.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available starting materials like naphthalene derivatives and amino acids.
  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.
  • Formation of Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents like chloromethyl methyl ether (MOMCl) in the presence of a base.
  • Coupling Reaction: The Boc-protected amino acid is then coupled with the naphthalene derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial production methods would likely optimize these synthetic routes to improve yield, purity, and scalability, potentially using continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide. Major products include the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Major products include the formation of alcohols or amines.
  • Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

This compound exhibits a range of biological activities due to its structural features, including a naphthalene ring, a Boc protecting group, and a chloromethyl moiety.

Antimicrobial Efficacy: Naphthalene derivatives with electrophilic functionalities have demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Its structural similarities suggest comparable efficacy, though direct studies are needed.

Mechanism of Action

The mechanism of action of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc group can be cleaved under acidic conditions to release the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate, enabling comparative analysis of their chemical and functional properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (vs. Target Compound) Molecular Weight (g/mol) Key Applications/Properties Reference
Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate C₁₉H₂₂ClNO₄ Stereoisomer (2S vs. 2R configuration) 363.8 Discontinued; enantiomeric selectivity
Chloromethyl (2S)-2-([(tert-butoxy)carbonyl]amino)-3-methylbutanoate C₁₁H₂₀ClNO₄ 3-methylbutanoate vs. naphthalen-2-yl 265.73 Intermediate in peptide synthesis
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate C₁₆H₂₂ClNO₅ Ethyl ester , 4-chlorophenyl , hydroxy group 343.8 Hydrophilic derivative for drug delivery
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-2-methylpropanoate C₁₀H₁₉NO₅ Methyl ester , hydroxy , 2-methyl 233.26 Solubility-enhancing modifications
tert-Butyl [(2R)-1-(naphthalen-1-yl)-3-{[(2S)-1-oxo-3-phenylpropan-2-yl]sulfanyl}propan-2-yl]carbamate C₂₈H₃₂N₂O₃S Naphthalen-1-yl , sulfanyl linkage 476.6 Protein-protein interaction inhibitors

Key Findings from Comparative Analysis

Stereochemical Impact :
The (2R) configuration in the target compound distinguishes it from its (2S) stereoisomer (), which may alter binding affinity in chiral environments. Such enantiomeric differences are pivotal in medicinal chemistry for target specificity .

Aromatic vs. Aliphatic Substituents: Replacement of the naphthalen-2-yl group with a 3-methylbutanoate () reduces hydrophobicity, favoring solubility but diminishing π-π stacking interactions. Conversely, the 4-chlorophenyl group () retains aromaticity while introducing a polar chloro substituent .

Ester Group Reactivity :
The chloromethyl ester in the target compound offers superior leaving-group ability compared to ethyl or methyl esters (), enabling faster acyl transfer reactions in peptide coupling .

Functional Group Modifications :
Introduction of a hydroxy group () enhances hydrogen-bonding capacity but may reduce stability under acidic conditions. The sulfanyl linkage in introduces redox-sensitive functionality for controlled release applications .

Synthetic Accessibility: Compounds like Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chlorophenyl)-3-hydroxypropanoate () are synthesized via scalable routes (e.g., Na₂SO₄-mediated coupling), whereas the target compound’s synthesis is less documented, possibly due to proprietary constraints .

Biological Activity

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate, a synthetic organic compound, exhibits a range of biological activities due to its unique structural features. This compound contains a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a chloromethyl moiety, which contribute to its reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H22ClNO4
  • Molecular Weight : 363.8 g/mol
  • InChI Key : ASIDTBBGUSLWQR-MRXNPFEDSA-N

The compound's structure allows for various chemical modifications and interactions with biological targets. The presence of the Boc group provides stability and facilitates the release of the free amine under mild acidic conditions, making it suitable for peptide synthesis and other biochemical applications.

This compound can interact with several molecular targets including:

  • Enzymes : The chloromethyl group can participate in nucleophilic substitution reactions, allowing the compound to act as an electrophile in enzyme catalysis.
  • Receptors : Potential interactions with various receptors may influence signaling pathways crucial for cellular responses.
  • Nucleic Acids : The compound may also exhibit binding affinity to nucleic acids, impacting gene expression or replication processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. The chloromethyl group enhances the compound's ability to penetrate bacterial membranes, potentially leading to bactericidal effects. Studies have shown that derivatives of naphthalene exhibit activity against various pathogens, including Gram-positive and Gram-negative bacteria.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Chloromethyl (2R)-2-amino-3-(naphthalen-2-yl)propanoateLacks Boc groupModerate antimicrobial activity
Chloromethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoateContains benzyloxy groupEnhanced anticancer activity

The unique presence of the Boc protecting group in this compound distinguishes it from related compounds, potentially affecting its stability and reactivity in biological systems.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry explored various naphthalene derivatives, demonstrating that those with electrophilic functionalities exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. While direct studies on this compound are needed, its structural similarities suggest comparable efficacy.
  • Anticancer Activity :
    Research highlighted in Cancer Research investigated naphthalene-based compounds demonstrating cytotoxic effects on human cancer cell lines. The findings indicated that modifications at the 3-position significantly influenced anticancer activity, supporting further investigation into this compound for potential therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate, and how is the Boc-protected amino group introduced?

Methodological Answer: The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N). For example, in analogous syntheses, (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride is treated with Boc₂O and Et₃N in dichloromethane (DCM) at room temperature to achieve Boc protection . For the chloromethyl esterification, chloromethylation reagents (e.g., chloromethyl chloroformate) or nucleophilic substitution of a hydroxyl precursor with chloromethyl halides may be employed. Reaction optimization often involves monitoring by TLC or HPLC to confirm complete conversion .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Critical for verifying stereochemistry (e.g., the (2R) configuration) and functional group integration. For instance, the Boc group’s tert-butyl protons appear as a singlet near δ 1.4 ppm, while the naphthalen-2-yl protons show characteristic aromatic splitting .
  • IR Spectroscopy : Confirms the presence of carbonyl groups (Boc C=O at ~1680–1720 cm⁻¹) and ester linkages (C-O at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for chloromethyl esters, which may exhibit loss of Cl⁻ or CO₂ under specific ionization conditions .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, particularly for the (2R)-configured amino acid backbone?

Methodological Answer:

  • Chiral Auxiliaries or Catalysts : Use of chiral ligands (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts to enforce the (2R) configuration .
  • Reaction Solvent/Temperature : Polar aprotic solvents (e.g., THF or DMF) at controlled temperatures (e.g., 0–25°C) minimize racemization. For example, heating at 85°C in THF has been used for similar amino acid derivatives but requires careful monitoring to avoid epimerization .
  • Chromatographic Resolution : Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers post-synthesis. Reported methods for Boc-protected analogs use Chiralpak® columns with hexane/isopropanol gradients .

Q. What are the key stability challenges for the chloromethyl ester group under storage or reaction conditions?

Methodological Answer:

  • Hydrolysis Sensitivity : The chloromethyl ester is prone to hydrolysis in protic solvents (e.g., water, alcohols) or under acidic/basic conditions. Storage in anhydrous DCM or acetonitrile at –20°C is recommended .
  • Nucleophilic Displacement : Competing reactions with nucleophiles (e.g., amines, thiols) may occur. Stability studies in DMSO-d₆ over 24 hours (via ¹H NMR) can assess decomposition rates .
  • Thermal Stability : Differential scanning calorimetry (DSC) or TGA (thermogravimetric analysis) can identify decomposition thresholds (e.g., >100°C for similar esters) .

Q. How is this compound utilized as an intermediate in peptide mimetic or prodrug synthesis?

Methodological Answer:

  • Peptide Coupling : The chloromethyl ester acts as a leaving group, enabling nucleophilic displacement by amino groups in solid-phase peptide synthesis (SPPS). For example, in tert-butyl carbamate analogs, the ester is displaced by resin-bound amines under mild basic conditions .
  • Prodrug Activation : The chloromethyl group can be hydrolyzed in vivo to release active carboxylic acids. Stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate buffers (pH 7.4) are critical for pharmacokinetic profiling .

Contradictions and Limitations in Evidence

  • Stereochemical Control : While reports high enantiomeric purity using Boc₂O and Et₃N, notes potential racemization at elevated temperatures (85°C), emphasizing the need for temperature optimization .
  • Stability Data Gaps : Direct stability studies on the chloromethyl ester are absent in the provided evidence; inferences are drawn from analogous compounds .

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